molecular formula C21H26Cl2N8 B7821680 [5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride

[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride

Cat. No.: B7821680
M. Wt: 461.4 g/mol
InChI Key: WLKAMFOFXYCYDK-UHFFFAOYSA-N
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Description

. This compound belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring. It is a derivative of benzofuran with a carboxylic acid group at the second position and a methyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone, the compound can be synthesized via a series of reactions including methylation, cyclization, and oxidation.

Industrial Production Methods

In industrial settings, the production of 3-methyl-1-benzofuran-2-carboxylic acid often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the cyclization and oxidation steps, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzofuran ring.

Scientific Research Applications

3-methyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

3-methyl-1-benzofuran-2-carboxylic acid can be compared with other similar compounds such as:

  • 2-methyl-1-benzofuran-3-carboxylic acid
  • 3-ethyl-1-benzofuran-2-carboxylic acid
  • 3-methyl-2-benzofuran-1-carboxylic acid

These compounds share a similar benzofuran core structure but differ in the position and type of substituents. The unique positioning of the carboxylic acid and methyl groups in 3-methyl-1-benzofuran-2-carboxylic acid contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKAMFOFXYCYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)[NH3+])N)N=NC3=C(C=C(C(=C3)C)[NH3+])N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)[NH3+])N)N=NC3=C(C=C(C(=C3)C)[NH3+])N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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